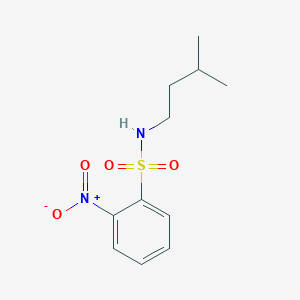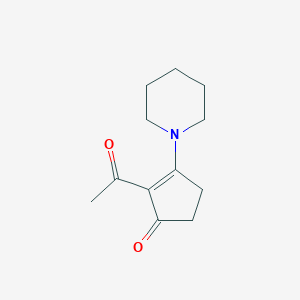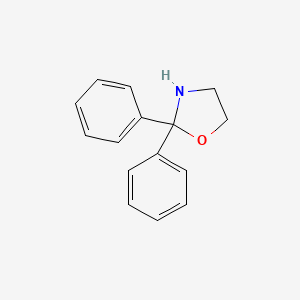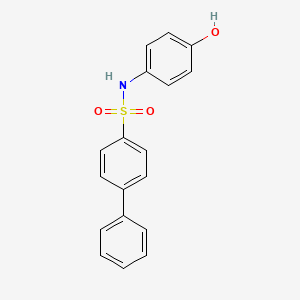![molecular formula C18H22O3 B5864600 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). FKA has gained attention due to its potential applications in various scientific research fields, including cancer research, anti-inflammatory therapy, and microbial resistance.
作用机制
FKA exerts its anti-cancer effects through various mechanisms, including the inhibition of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, which is involved in inflammation and cancer progression. FKA also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, FKA has also been found to possess anti-inflammatory and antimicrobial activities. FKA can inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues. FKA has also been found to possess antimicrobial properties against various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using FKA in lab experiments include its natural origin, low toxicity, and ease of synthesis. However, the limitations include the low solubility of FKA in water, which can affect its bioavailability and efficacy.
未来方向
Further research is needed to fully understand the potential applications of FKA in various scientific research fields. Some possible future directions include:
1. Investigating the potential use of FKA in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity.
2. Studying the pharmacokinetics and pharmacodynamics of FKA to optimize its dosing and administration.
3. Exploring the potential use of FKA in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antimicrobial activities of FKA.
5. Developing novel methods for the synthesis and purification of FKA to improve its bioavailability and efficacy.
In conclusion, FKA is a natural compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research and development.
合成方法
FKA can be synthesized from the roots of the kava plant through various methods, including solvent extraction, chromatography, and chemical synthesis. The most common method involves the extraction of the kava roots with organic solvents, followed by purification using chromatography techniques.
科学研究应用
FKA has been extensively studied for its potential anti-cancer properties. Research has shown that FKA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. FKA has also been found to inhibit the growth and metastasis of cancer cells by targeting different signaling pathways involved in cancer progression.
属性
IUPAC Name |
8-methyl-7-(3-methylbut-2-enoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-14-11-17(19)21-18-13(4)16(8-7-15(14)18)20-10-9-12(2)3/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHRUSTVCUNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)